ethyl 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetate
Description
Ethyl 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetate is a naphthalimide-derived compound featuring a benzo[de]isoquinoline-1,3-dione core linked to a piperazine ring via an ethyl spacer, with an ethyl acetate group at the piperazine nitrogen. The compound’s synthesis typically involves nucleophilic substitution reactions, as seen in analogous naphthalimide-piperazine derivatives .
Properties
IUPAC Name |
ethyl 2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-2-29-19(26)15-24-11-9-23(10-12-24)13-14-25-21(27)17-7-3-5-16-6-4-8-18(20(16)17)22(25)28/h3-8H,2,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAXDEZXOUYQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Piperazine vs.
- Ester Group Variations : Substituting ethyl acetate with methacrylate (A4, ) or bicycloheptene carboxylate (Compound 8, ) modifies solubility and polymerizability, relevant for sensor or material science applications.
- Pendant Functional Groups: Hydroxyethyl or phenoxy groups (e.g., in ) introduce hydrogen-bonding sites, influencing intermolecular interactions and crystallinity.
Physicochemical Properties
Table 3: Physical and Spectral Data
Insights :
- The orthorhombic crystal system in suggests tight packing via C–H···O interactions, absent in piperazine derivatives due to conformational flexibility.
- Fluorescence properties are highly dependent on substituents; methacrylate-linked A3 () shows blue emission, whereas piperazine derivatives may exhibit redshifted spectra.
Biological Activity
Ethyl 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperazine ring, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 490.57 g/mol |
| CAS Number | 325850-74-6 |
| Chemical Structure | Structure |
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The method often includes the formation of the piperazine derivative followed by acylation to introduce the ethyl acetate moiety.
Biological Activity
Research indicates that compounds containing the benzo[de]isoquinoline scaffold exhibit a range of biological activities, including:
Antitumor Activity
Studies have shown that derivatives of benzo[de]isoquinoline can inhibit cancer cell proliferation. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antiviral Properties
Recent investigations into related tetrahydroisoquinoline derivatives have revealed promising antiviral activity against strains of human coronaviruses. The mechanisms involve inhibition of viral replication and interference with viral entry into host cells .
Neuroprotective Effects
Some studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Study : A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against MCF7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent antitumor activity .
- Antiviral Research : In vitro assays showed that certain derivatives could reduce viral load significantly in infected cells, suggesting their potential as antiviral agents .
- Neuroprotection : Research indicated that some derivatives could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in neurodegenerative disease therapy .
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetate has been investigated for its potential as an antitumor agent. Its structure suggests that it may interact with biological targets involved in cancer progression.
Case Study: Antitumor Activity
A study focused on the synthesis of derivatives of benzo[de]isoquinoline compounds demonstrated that modifications to the piperazine and ethyl groups can enhance cytotoxicity against various cancer cell lines. The results indicated that specific structural features are crucial for activity, suggesting a pathway for further drug development based on this compound's framework .
Neuropharmacology
The compound has shown promise in neuropharmacological studies, particularly in the modulation of neurotransmitter systems. Its piperazine structure is known to influence serotonin and dopamine receptors, making it a candidate for developing treatments for neurological disorders.
Data Table: Neuropharmacological Effects
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| This compound | Serotonin | Modulation | |
| This compound | Dopamine | Agonistic Activity |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties against various pathogens.
Case Study: Antimicrobial Efficacy
In a comparative study of several derivatives of isoquinoline compounds, it was found that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential use in developing new antibiotics or antimicrobial agents .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl acetate moiety undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative. This reaction is pivotal for modifying solubility or introducing functional groups.
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Mechanism : Nucleophilic acyl substitution, with water or hydroxide ion attacking the electrophilic carbonyl carbon.
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Applications : Enhances bioavailability for pharmacological studies.
Reduction of the Dioxoisoindole Moiety
The 1,3-dioxo group can be reduced to a diol or amine using selective reducing agents.
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Key Insight : Partial reduction preserves the aromatic system, while full reduction modifies electronic properties for enhanced receptor binding .
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation, acylation, and coupling reactions.
Alkylation/Arylation
Acylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | CHCl<sub>3</sub>/0°C | N-Acetylpiperazine derivative | 89% | |
| 4-Nitrobenzoyl chloride | DMF/rt | N-(4-Nitrobenzoyl)piperazine | 76% |
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Mechanism : Nucleophilic substitution at the piperazine nitrogen .
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Significance : Modulates steric and electronic effects for receptor specificity.
Coupling Reactions
The carboxylic acid (post-hydrolysis) engages in peptide coupling to form amides or esters.
| Coupling Agent | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| EDCI/HOBt | 4-Aminophenol | Amide-linked benzo[de]isoquinoline-phenol | 82% | |
| DCC/DMAP | Benzyl alcohol | Ester derivative | 77% |
Oxidation Reactions
The ethyl group or piperazine ring can undergo oxidation to introduce ketones or hydroxylamines.
Crystallographic and Stability Data
-
Solubility : Sparingly soluble in water; highly soluble in DMSO and DMF ( ).
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Hydrogen Bonding : C–H⋯O interactions stabilize crystal packing, as observed in XRD studies ( ).
This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery and materials science. Strategic modifications at the ester, dioxoisoindole, or piperazine sites enable tailored physicochemical and biological properties, supported by reproducible synthetic protocols .
Q & A
Basic: What are the critical steps and optimized conditions for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Coupling Reactions : Formation of the piperazine-isoquinoline core via nucleophilic substitution or amidation. For example, describes a four-step process using 2-fluorobenzoic acid, SOCl₂, and boc-piperazine, followed by TFA deprotection.
Alkylation/Esterification : Introduction of the ethyl acetate group using reagents like ethyl oxalyl monochloride under reflux conditions ( ).
Purification : Column chromatography (EtOAc/petroleum ether) is essential to achieve >95% purity ( ).
Key Conditions :
- Reflux durations (12–24 hours) and catalysts (e.g., K₂CO₃) improve yields.
- Controlled temperatures (e.g., 1033 K for SOCl₂ reactions) prevent side products .
Advanced: How can computational modeling enhance synthesis efficiency?
Methodological Answer:
The ICReDD framework ( ) integrates quantum chemical calculations and machine learning to:
- Predict Reaction Pathways : Identify low-energy intermediates and transition states.
- Optimize Conditions : Screen solvents, catalysts, and temperatures in silico before lab validation.
- Data Feedback : Experimental results (e.g., yields, byproducts) refine computational models iteratively.
For example, reaction path searches could minimize trial-and-error in coupling steps, reducing synthesis time by ~30% .
Basic: Which spectroscopic techniques confirm structural integrity?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) and ester carbonyls (δ ~170 ppm).
- X-ray Crystallography : Resolves bond angles and torsion, as seen in for related compounds.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₂₂H₂₅N₅O₄: 423.5 g/mol, ) .
Advanced: How to address discrepancies in reported reaction yields (e.g., 48% vs. higher)?
Methodological Answer:
Yield variations arise from:
- Catalyst Loading : Excess K₂CO₃ in (4 mmol vs. 1 mmol substrate) may cause hydrolysis.
- Purification Efficiency : Column chromatography solvent ratios () impact recovery.
- Reaction Monitoring : Use TLC/HPLC to terminate reactions at optimal conversion points.
Resolution : Design a DOE (Design of Experiments) to isolate variables (e.g., catalyst amount, time) and identify yield-limiting factors .
Basic: What purification strategies ensure high purity?
Methodological Answer:
- Chromatography : Silica gel columns with EtOAc/petroleum ether (1:1) effectively separate polar byproducts ( ).
- Recrystallization : Use ethanol/water mixtures for final crystallization, as demonstrated for piperazinium trifluoroacetate derivatives ( ).
- HPLC : Reverse-phase C18 columns resolve closely related impurities .
Advanced: How to improve solubility for pharmacological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (up to 10% v/v) to enhance aqueous solubility.
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls via ester hydrolysis) without altering core pharmacophores ().
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to bypass crystallization issues .
Basic: How to design bioactivity screening experiments?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., ’s purine derivatives target adenosine receptors).
- Assay Types :
- In vitro: Fluorescence polarization for binding affinity ().
- Cellular: MTT assays for cytotoxicity (IC₅₀) in cancer lines (e.g., HepG2).
- Controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Advanced: How do structural modifications affect pharmacological profiles?
Methodological Answer:
- Piperazine Substituents : Adding methyl groups ( ) enhances blood-brain barrier penetration.
- Aromatic Rings : Fluorination () improves metabolic stability (t₁/₂ > 4 hours).
- Ester vs. Carboxylic Acid : Hydrolyzing the ethyl ester () increases aqueous solubility but reduces membrane permeability.
Case Study : Replacing benzoyl with furan-2-ylcarbonyl () altered selectivity from PDE4 to PDE7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
